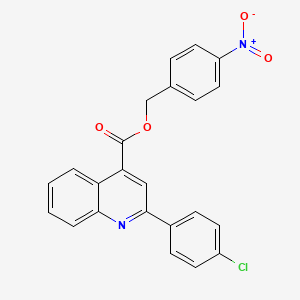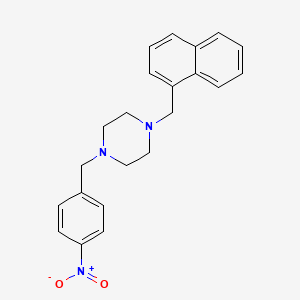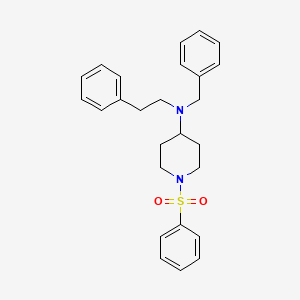
4-Nitrobenzyl 2-(4-chlorophenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-NITROBENZYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE is an organic compound that belongs to the class of quinoline carboxylates This compound is characterized by the presence of a nitrobenzyl group, a chlorophenyl group, and a quinoline carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITROBENZYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitrobenzyl chloride.
Formation of 4-Chlorophenyl Quinoline: 4-chlorophenyl quinoline is synthesized through a Friedländer synthesis, which involves the condensation of 4-chloroaniline with an appropriate ketone.
Esterification: The final step involves the esterification of 4-nitrobenzyl chloride with 4-chlorophenyl quinoline carboxylic acid in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-NITROBENZYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-hydroxyphenyl derivatives.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, methanol.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide, water.
Major Products
Reduction: 4-AMINOBENZYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE.
Substitution: 4-HYDROXYPHENYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE.
Hydrolysis: 4-NITROBENZYL ALCOHOL and 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLIC ACID.
Scientific Research Applications
4-NITROBENZYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-NITROBENZYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-NITROBENZYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE
- 4-NITROBENZYL 2-(4-FLUOROPHENYL)-4-QUINOLINECARBOXYLATE
- 4-NITROBENZYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE
Uniqueness
4-NITROBENZYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H15ClN2O4 |
|---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C23H15ClN2O4/c24-17-9-7-16(8-10-17)22-13-20(19-3-1-2-4-21(19)25-22)23(27)30-14-15-5-11-18(12-6-15)26(28)29/h1-13H,14H2 |
InChI Key |
JKZBHQWFDKTYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B10880619.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10880626.png)
![1H-Cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine, 2-(1,1-dimethylethyl)-2,3,4,7,8,9,10,11-octahydro-](/img/structure/B10880631.png)

![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10880639.png)
![1-(3-Phenylpropyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10880643.png)
![(4-Fluorophenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10880648.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880657.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one](/img/structure/B10880662.png)
![N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]naphthalene-2-sulfonohydrazide](/img/structure/B10880671.png)
![4-[1-(2-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10880674.png)
![(4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880681.png)
![2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10880682.png)
